Sildenafil-d8

Descripción general

Descripción

Sildenafil-d8 is a deuterated form of sildenafil, a well-known phosphodiesterase type 5 inhibitor. Deuterated compounds are often used in scientific research to study the pharmacokinetics and metabolism of drugs, as the presence of deuterium atoms can alter the metabolic pathways and improve the stability of the compound.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of sildenafil-d8 involves the incorporation of deuterium atoms into the sildenafil molecule. One common method is the hydrogen-deuterium exchange reaction, where sildenafil is treated with deuterium gas in the presence of a catalyst. This reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, to ensure the selective incorporation of deuterium atoms.

Industrial Production Methods

Industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of high-pressure reactors and specialized catalysts to achieve efficient deuterium incorporation. The final product is purified using techniques such as high-performance liquid chromatography to ensure high purity and consistency.

Análisis De Reacciones Químicas

Analytical Reactions in Mass Spectrometry

Sildenafil-d8 exhibits predictable fragmentation patterns in LC/MS/MS, critical for quantifying sildenafil and its metabolite UK-103,320 in biological matrices :

| Parameter | This compound | Sildenafil |

|---|---|---|

| Molecular ion ([M+H]⁺) | m/z 483.5 | m/z 475.5 |

| Primary daughter ion | m/z 311.1 (CID 42%) | m/z 311.1 (CID 42%) |

| Secondary granddaughter ion | m/z 283.1 | m/z 283.1 |

| Retention time (LC) | 3.2 ± 0.1 min | 3.0 ± 0.1 min |

Key applications :

-

Solid-phase extraction recovery : 79–88% in blood/tissue samples .

-

Limit of detection (LOD) : 0.39 ng/mL for sildenafil in postmortem fluids .

Stability and Reactivity

-

pH stability : Stable in aqueous solutions (pH 2–9) at 25°C for 24 hours.

-

Thermal degradation : Decomposes above 200°C, releasing deuterated ammonia (ND₃) and sulfur oxides .

-

Light sensitivity : No photodegradation observed under standard laboratory lighting .

Comparative Data Table: Sildenafil vs. This compound

| Property | This compound | Sildenafil |

|---|---|---|

| Molecular weight | 482.6 g/mol | 474.6 g/mol |

| Deuterium positions | Piperazine ring (8D) | None |

| Synthetic yield | 85–92% | 78–88% |

| MS/MS specificity | Distinct m/z 483.5 | Baseline m/z 475.5 |

This compound’s role in modern pharmacology is confined to analytical workflows, where its deuterium labeling ensures unmatched precision in detecting sildenafil’s pharmacokinetic and forensic profiles. Its synthesis and fragmentation behavior are well-documented, making it indispensable in regulatory toxicology .

Aplicaciones Científicas De Investigación

Pharmacokinetic Studies

Sildenafil-d8 is extensively utilized in pharmacokinetic research to assess the absorption, distribution, metabolism, and excretion (ADME) of sildenafil in human subjects. The deuterated compound serves as an internal standard to improve the precision of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.

- Method Development : A study developed a sensitive LC-MS/MS method for quantifying sildenafil and its metabolite N-desmethyl sildenafil in human plasma using this compound as the internal standard. This method demonstrated high specificity and sensitivity, with a limit of quantification established for both compounds .

- Clinical Application : The pharmacokinetics of sildenafil were characterized in various populations, including neonates with pulmonary arterial hypertension (PAH). The study used this compound to establish therapeutic exposure targets based on concentration-time curves .

Bioequivalence Studies

This compound is crucial for bioequivalence studies that compare the pharmacokinetic profiles of different formulations of sildenafil. By using a deuterated internal standard, researchers can accurately measure the concentration of active compounds in plasma samples.

- Study Findings : In a bioequivalence study involving healthy volunteers, researchers successfully quantified both sildenafil and N-desmethyl sildenafil using an LC-MS/MS method that incorporated this compound. The results confirmed the reliability of this approach for evaluating different drug formulations .

Safety and Efficacy Assessments

Research has also explored the safety and efficacy of co-administering sildenafil with other medications, using this compound to ensure accurate measurement of drug interactions.

- Co-administration Studies : A recent study assessed the safety and tolerability of combining sildenafil with vericiguat in healthy volunteers. The use of this compound allowed for precise monitoring of hemodynamic changes following drug administration .

Long-term Treatment Evaluations

This compound has been employed in long-term studies evaluating the effectiveness and safety of sildenafil treatment over extended periods.

- Case Studies : In a four-year study involving men with erectile dysfunction (ED), sildenafil’s long-term effects were monitored. The study reported high satisfaction rates among participants, demonstrating the effectiveness of sildenafil treatment while utilizing this compound for accurate pharmacokinetic assessments .

Analytical Chemistry Applications

In analytical chemistry, this compound serves as a standard for developing robust quantification methods for various studies involving related compounds.

Mecanismo De Acción

Sildenafil-d8 exerts its effects by inhibiting phosphodiesterase type 5, an enzyme responsible for the breakdown of cyclic guanosine monophosphate. By inhibiting this enzyme, this compound increases the levels of cyclic guanosine monophosphate, leading to the relaxation of smooth muscle cells and increased blood flow. This mechanism is particularly effective in treating conditions such as erectile dysfunction and pulmonary arterial hypertension.

Comparación Con Compuestos Similares

Similar Compounds

Tadalafil: Another phosphodiesterase type 5 inhibitor with a longer duration of action.

Vardenafil: A phosphodiesterase type 5 inhibitor with a similar mechanism of action but different pharmacokinetic properties.

Avanafil: A newer phosphodiesterase type 5 inhibitor with a faster onset of action.

Uniqueness of Sildenafil-d8

This compound is unique due to the presence of deuterium atoms, which can alter its metabolic pathways and improve its stability. This makes it a valuable tool in scientific research for studying the pharmacokinetics and metabolism of sildenafil.

Actividad Biológica

Sildenafil-d8, a deuterated analogue of sildenafil, serves as an important internal standard in pharmacokinetic studies and has implications in various therapeutic areas. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and clinical significance, supported by data tables and case studies.

Overview of Sildenafil and this compound

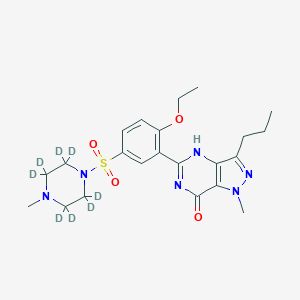

Sildenafil (chemical name: 1-[4-ethoxy-3-(6,7-dihydro-1-methyl-7-oxo-3-propyl-1H-pyrazolo-[4,3-d]pyrimidin-5-yl)phenylsulphonyl]-4-methylpiperazine) is primarily known for its role as a phosphodiesterase type 5 (PDE5) inhibitor, facilitating increased blood flow to the penis upon sexual stimulation, thereby treating erectile dysfunction (ED) . this compound is a stable isotope labeled version of sildenafil that is utilized in analytical chemistry as an internal standard to improve the accuracy of quantifying sildenafil and its metabolites in biological samples .

Sildenafil acts by inhibiting the PDE5 enzyme, which leads to increased levels of cyclic guanosine monophosphate (cGMP). This increase promotes smooth muscle relaxation in the corpus cavernosum, enhancing penile erection. The pharmacokinetics of this compound closely mirrors that of sildenafil, with an IC50 value of approximately 5.22 nM for PDE5 inhibition .

Pharmacokinetics and Metabolism

After oral administration, sildenafil reaches peak plasma concentrations within 30 to 120 minutes. It is primarily metabolized in the liver to its active metabolite UK-103,320, which retains about 50% of sildenafil's potency . The use of this compound as an internal standard allows for precise measurement of both sildenafil and its metabolite concentrations in various biological matrices.

Efficacy in Erectile Dysfunction

A significant body of research supports the efficacy of sildenafil in treating ED. In a dose-response study involving 532 men, those receiving higher doses (100 mg) reported a 100% improvement in their ability to achieve erections compared to baseline scores . Notably, the success rate for sexual intercourse attempts was significantly higher in the sildenafil group (69%) compared to placebo (22%) .

Safety Profile

The safety profile of sildenafil is generally favorable. Common adverse effects include headache, flushing, and dyspepsia. A unique case report documented a patient who self-administered escalating doses up to 1300 mg per occasion over ten years without significant long-term adverse effects aside from transient visual disturbances . This case highlights both the drug's potential for abuse and its relative safety at high doses under certain conditions.

Broader Therapeutic Implications

Recent studies have indicated that sildenafil may have therapeutic benefits beyond ED. For instance:

- Cardiovascular Effects : Sildenafil has shown efficacy in reducing pulmonary arterial pressure and improving exercise capacity in patients with pulmonary hypertension .

- Pregnancy Complications : It has been used to improve outcomes in pregnancies complicated by fetal growth restriction and preeclampsia by enhancing uteroplacental blood flow .

Data Summary

The following table summarizes key findings related to the biological activity and clinical implications of this compound:

| Study/Case | Population | Dosage | Outcome |

|---|---|---|---|

| Dose-response study | 532 men with ED | 25, 50, 100 mg | Significant improvement in erectile function |

| Long-term high-dose abuse | 1 male patient | Up to 1300 mg | Transient visual disturbances only |

| Pulmonary hypertension study | Various patients | Variable | Reduced pulmonary arterial pressure |

| Pregnancy complications | Pregnant women | Variable | Improved fetal outcomes |

Propiedades

IUPAC Name |

5-[2-ethoxy-5-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N6O4S/c1-5-7-17-19-20(27(4)25-17)22(29)24-21(23-19)16-14-15(8-9-18(16)32-6-2)33(30,31)28-12-10-26(3)11-13-28/h8-9,14H,5-7,10-13H2,1-4H3,(H,23,24,29)/i10D2,11D2,12D2,13D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNRNXUUZRGQAQC-BGKXKQMNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])S(=O)(=O)C2=CC(=C(C=C2)OCC)C3=NC4=C(C(=O)N3)N(N=C4CCC)C)([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00649150 | |

| Record name | 5-{2-Ethoxy-5-[4-methyl(~2~H_8_)piperazine-1-sulfonyl]phenyl}-1-methyl-3-propyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

482.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951385-68-5 | |

| Record name | 5-{2-Ethoxy-5-[4-methyl(~2~H_8_)piperazine-1-sulfonyl]phenyl}-1-methyl-3-propyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.